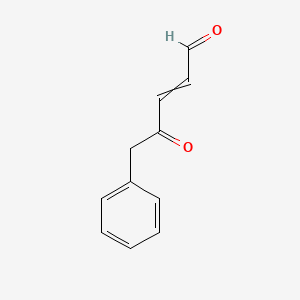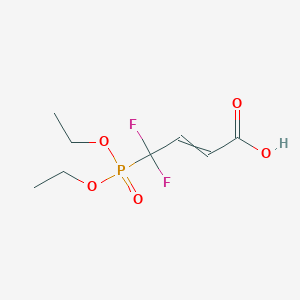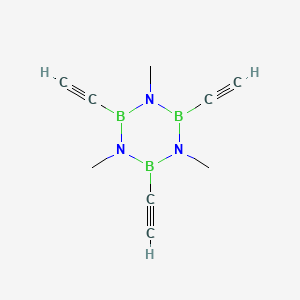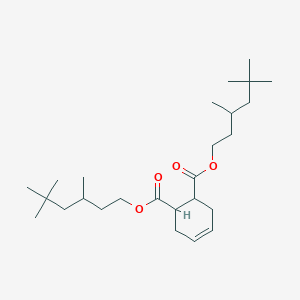![molecular formula C9H12 B12576425 6,7-Dimethylidenebicyclo[3.1.1]heptane CAS No. 189291-87-0](/img/structure/B12576425.png)
6,7-Dimethylidenebicyclo[3.1.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethylidenebicyclo[311]heptane is a bicyclic hydrocarbon with a unique structure characterized by two double bonds at the 6 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6,7-Dimethylidenebicyclo[3.1.1]heptane can be synthesized through several methods. One common approach involves the hydrovinylation of nopadiene catalyzed by a cationic ruthenium complex . The reaction proceeds with high regioselectivity and stereoselectivity, producing the desired compound in good yield. The structure is typically confirmed using 1H- and 13C-NMR spectroscopy, including 2D-COSY and 2D-NOESY spectra .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethylidenebicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The double bonds in the compound make it susceptible to electrophilic addition reactions, such as halogenation with bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like bromine or chlorine in an inert solvent such as carbon tetrachloride.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids depending on the reaction conditions.
Reduction: Formation of the corresponding saturated hydrocarbon.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethylidenebicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 6,7-Dimethylidenebicyclo[311]heptane exerts its effects is primarily through its ability to participate in various chemical reactions The double bonds at the 6 and 7 positions are reactive sites that can undergo addition, oxidation, and reduction reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.1.1]heptane: A similar compound without the double bonds, used as a reference in studying the effects of unsaturation.
6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane: Another derivative with a different substitution pattern, used in comparative studies.
Uniqueness
6,7-Dimethylidenebicyclo[3.1.1]heptane is unique due to its specific double bond placement, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of these double bonds makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
189291-87-0 |
|---|---|
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
6,7-dimethylidenebicyclo[3.1.1]heptane |
InChI |
InChI=1S/C9H12/c1-6-8-4-3-5-9(6)7(8)2/h8-9H,1-5H2 |
InChI-Schlüssel |
VFBSUOOUFNKRHK-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C2CCCC1C2=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
![Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl-](/img/structure/B12576357.png)
![2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-](/img/structure/B12576360.png)
![1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane](/img/structure/B12576368.png)


![Pyrazolo[1,5-A]pyrimidine-3,5-diamine](/img/structure/B12576383.png)
![[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate](/img/structure/B12576390.png)

![1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene](/img/structure/B12576397.png)
![N-Nitroso-N-spiro[2.2]pentan-1-ylurea](/img/structure/B12576399.png)


